ZL-28-6 vs. DCPR049_12: Increased CARM1 Potency with Decreased Off-Target PRMT Activity
In a direct comparative study, ZL-28-6 demonstrated increased potency against CARM1 and decreased activity against other type I PRMTs relative to the earlier lead compound DCPR049_12. ZL-28-6 exhibited a CARM1 IC50 of 18 ± 2 nM, representing a significant improvement over DCPR049_12, while showing reduced inhibition of PRMT1, PRMT6, and PRMT8 [1]. This dual optimization—enhanced on-target potency coupled with reduced off-target PRMT engagement—is not observed with pan-inhibitors like MS023, which retains potent activity against PRMT1 (30 nM) and PRMT6 (4 nM) .
| Evidence Dimension | CARM1 inhibitory potency and selectivity vs. other type I PRMTs |
|---|---|
| Target Compound Data | CARM1 IC50 = 18 ± 2 nM; decreased activity against PRMT1, PRMT6, PRMT8 |
| Comparator Or Baseline | DCPR049_12: Lower CARM1 potency, higher activity against other type I PRMTs |
| Quantified Difference | Increased CARM1 potency; decreased activity against other type I PRMTs (exact fold-change values not reported in abstract) |
| Conditions | In vitro enzymatic assays using recombinant PRMT proteins |
Why This Matters
This differentiation matters because researchers requiring CARM1-specific modulation need inhibitors that minimize confounding effects from other type I PRMTs; ZL-28-6 offers a CARM1-biased profile that pan-inhibitors cannot provide.
- [1] Li X, Zhang L, Xu J, Liu C, Zhang X, Abdelmoneim AA, Zhang Q, Ke J, Zhang Y, Wang L, Yang F, Luo C, Jin J, Ye F. Identification, Synthesis, and Biological Evaluations of Potent Inhibitors Targeting Type I Protein Arginine Methyltransferases. J Chem Inf Model. 2022;62(3):665-678. View Source
